3h-Imidazo[4,5-c]pyridine-6-methanol
Overview
Description
3H-Imidazo[4,5-c]pyridine-6-methanol is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-c]pyridine-6-methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-c]pyridine core
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper complexes are commonly used to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-c]pyridine-6-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methanol group at the 6-position can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine-6-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine-6-methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also modulate receptor activity by interacting with binding sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry.
Benzimidazole: A related compound with a benzene ring fused to an imidazole ring.
Uniqueness: 3H-Imidazo[4,5-c]pyridine-6-methanol is unique due to its specific substitution pattern and the presence of the methanol group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-6-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-6-7(2-8-5)10-4-9-6/h1-2,4,11H,3H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKKBCIWUUXERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C1N=CN2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290439 | |
Record name | 3H-Imidazo[4,5-c]pyridine-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096666-13-5 | |
Record name | 3H-Imidazo[4,5-c]pyridine-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1096666-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-c]pyridine-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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